molecular formula C16H21N3O2S B268872 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide

3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide

Número de catálogo B268872
Peso molecular: 319.4 g/mol
Clave InChI: DZMCGWNGXMAAEB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide, also known as CCT251545, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. This compound belongs to the class of benzamide derivatives and has been found to inhibit the activity of a protein called checkpoint kinase 1 (CHK1). CHK1 plays a crucial role in the DNA damage response pathway, and its inhibition has been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Mecanismo De Acción

CHK1 is a serine/threonine kinase that plays a crucial role in the DNA damage response pathway. CHK1 is activated in response to DNA damage, and its inhibition leads to the accumulation of DNA damage and the sensitization of cancer cells to DNA-damaging agents. 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide inhibits the activity of CHK1 by binding to its ATP-binding site, which prevents the phosphorylation of downstream targets involved in the DNA damage response pathway.
Biochemical and Physiological Effects:
3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide has been shown to induce DNA damage and cell cycle arrest in cancer cells. In addition, 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in various cancer models. Moreover, 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide has been shown to exhibit synergistic effects with other cancer drugs, such as PARP inhibitors and CDK inhibitors.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide is its specificity towards CHK1, which makes it a valuable tool for studying the DNA damage response pathway. Moreover, 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in various cancer models, which makes it a promising candidate for cancer treatment. However, one of the limitations of 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide is its low solubility, which makes it difficult to administer in vivo.

Direcciones Futuras

There are several future directions for the study of 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide. One direction is to investigate the potential of 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide in combination with other cancer drugs, such as immune checkpoint inhibitors and targeted therapies. Another direction is to develop more potent and selective CHK1 inhibitors with improved pharmacokinetic properties. Moreover, the role of CHK1 in cancer stem cells and tumor microenvironment should be further investigated to gain a better understanding of its potential as a therapeutic target.

Métodos De Síntesis

The synthesis of 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 3,4-dichlorobenzamide with diethylamine to form 3,4-dichloro-N,N-diethylbenzamide. This intermediate is then reacted with cyclopropyl isocyanate to form 3-{[(cyclopropylcarbonyl)amino]carbonyl}-N,N-diethylbenzamide. The final step involves the reaction of the intermediate with thiourea to form 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide. The overall yield of the synthesis is approximately 15%.

Aplicaciones Científicas De Investigación

3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide has been extensively studied for its potential in cancer treatment. In vitro studies have shown that 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide inhibits the activity of CHK1, which leads to the accumulation of DNA damage and the sensitization of cancer cells to chemotherapy and radiation therapy. In vivo studies have shown that 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide can enhance the efficacy of chemotherapy and radiation therapy in various cancer models, including breast cancer, lung cancer, and colon cancer. Moreover, 3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide has been shown to exhibit synergistic effects with other cancer drugs, such as PARP inhibitors and CDK inhibitors.

Propiedades

Nombre del producto

3-{[(cyclopropylcarbonyl)carbamothioyl]amino}-N,N-diethylbenzamide

Fórmula molecular

C16H21N3O2S

Peso molecular

319.4 g/mol

Nombre IUPAC

3-(cyclopropanecarbonylcarbamothioylamino)-N,N-diethylbenzamide

InChI

InChI=1S/C16H21N3O2S/c1-3-19(4-2)15(21)12-6-5-7-13(10-12)17-16(22)18-14(20)11-8-9-11/h5-7,10-11H,3-4,8-9H2,1-2H3,(H2,17,18,20,22)

Clave InChI

DZMCGWNGXMAAEB-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C2CC2

SMILES canónico

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C2CC2

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.